2-Butyne-1,4-diol

描述

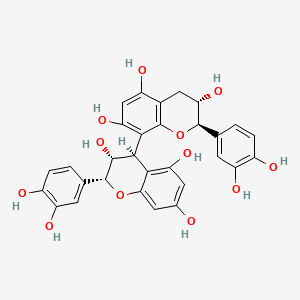

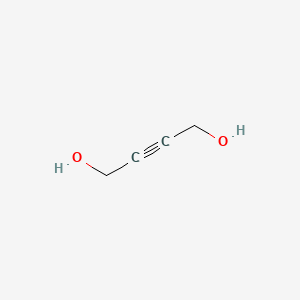

2-Butyne-1,4-diol is an organic compound that features both an alkyne and a diol functional group. Its molecular formula is C₄H₆O₂. This compound is a colorless, hygroscopic solid that is soluble in water and polar organic solvents . It is commonly used in various industrial applications due to its unique chemical properties.

作用机制

Target of Action

2-Butyne-1,4-diol primarily targets the liver, kidney, and spleen . These organs play a crucial role in the metabolism and excretion of various substances, making them key targets for many compounds.

Mode of Action

The mode of action of this compound involves a two-stage process . The first stage is the adsorption and reduction of this compound to form cis-2-butene-1,4-diol via a consecutive mechanism . The second stage involves the further reduction of cis-2-butene-1,4-diol to form butane-1,4-diol, along with a variety of side products .

Biochemical Pathways

The hydrogenation of this compound is an industrially important method for the production of 1,4-butanediol . This process includes the chemoselective hydrogenation of this compound to cis-2-butene-1,4-diol or the complete saturation of the C≡C triple bond of this compound to 1,4-butanediol .

Pharmacokinetics

It’s known that the compound has a boiling point of 238 °c and a vapor pressure of less than 01 mmHg at 55 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the formation of butane-1,4-diol . This compound is used in the manufacture of polyurethanes, γ-butyrolactone, and tetrahydrofuran .

Action Environment

The action of this compound can be influenced by environmental factors. In strong acids, contamination with mercury salts can also result in violent decomposition . Furthermore, dermal and inhalation exposure to this compound may occur during its use in manufacturing processes, and with exposure to some types of metal cleaning agents .

生化分析

Biochemical Properties

Violent decomposition can occur at significantly higher temperatures . This decomposition can be initiated or accelerated by various factors such as alkaline hydroxide, strong anhydrous acids, and certain heavy-metal salts like mercury salts and copper (Cu) and nickel (Ni) salts .

Cellular Effects

Long-term inhalation of its vapor at concentrations of 0.008 to 0.01 mg/L can lead to central nervous system disorders, liver function disorders, and internal tissue changes .

Molecular Mechanism

Violent decomposition can occur at significantly higher temperatures .

Temporal Effects in Laboratory Settings

Violent decomposition can occur at significantly higher temperatures .

Dosage Effects in Animal Models

Long-term inhalation of its vapor at concentrations of 0.008 to 0.01 mg/L can lead to central nervous system disorders, liver function disorders, and internal tissue changes .

Metabolic Pathways

Violent decomposition can occur at significantly higher temperatures .

Subcellular Localization

Given its solubility in water and polar organic solvents , it could potentially localize in aqueous compartments within the cell, such as the cytoplasm or within organelles.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is typically achieved through the reaction of acetylene with an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows: [ 2 \text{CH}_2\text{O} + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C≡CCH}_2\text{OH} ] This reaction is exothermic with a heat release of -100.5 kJ/mol .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes in cascades of reactors to minimize the concentration of formaldehyde in the resulting solutions . This method ensures high efficiency and yield in large-scale production.

化学反应分析

Types of Reactions: 2-Butyne-1,4-diol undergoes various chemical reactions, including:

Reduction: Hydrogenation of this compound can produce 2-butene-1,4-diol and 1,4-butanediol.

Substitution: The hydroxyl groups can be substituted similarly to other diols.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents.

Reduction: Catalyzed by nickel or palladium catalysts under hydrogenation conditions.

Substitution: Involves halogens and other bifunctional compounds.

Major Products:

Oxidation: Can lead to the formation of acidic compounds.

Reduction: Produces 2-butene-1,4-diol and 1,4-butanediol.

Substitution: Generates various halogenated derivatives.

科学研究应用

2-Butyne-1,4-diol is extensively used in scientific research and industrial applications:

相似化合物的比较

1,4-Butanediol: A saturated analog of 2-Butyne-1,4-diol, used in similar industrial applications.

2-Butene-1,4-diol: A partially hydrogenated form of this compound.

Uniqueness: this compound is unique due to its alkyne functional group, which allows it to participate in a wider range of chemical reactions compared to its saturated and partially saturated analogs .

属性

IUPAC Name |

but-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butynediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021921 | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

< 0.5% water; 1% butane-1,4-diol | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |

CAS No. |

110-65-6; 54141-09-2, 110-65-6 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butynediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXH202FPQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °C, 58 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?

A1: The molecular formula of this compound is C4H6O2, and its molecular weight is 86.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. These include:

- 1H and 13C NMR: Providing information about the electronic environment and connectivity of the carbon and hydrogen atoms. [, ]

- 2D NMR: Used to determine the relative orientations of chemical shift tensors and through-bond coupling constants. []

- IR Spectroscopy: Identifying functional groups present in the molecule, particularly the characteristic vibrations of the hydroxyl (O-H) and alkyne (C≡C) groups. [, , ]

- GC-MS: Useful for identification and quantification based on retention time and fragmentation patterns. []

Q3: What solvents are commonly used for reactions involving this compound?

A3: A variety of solvents have been reported, including:

- Polar protic solvents: Water, methanol, ethanol [, , ]

- Polar aprotic solvents: Tetrahydrofuran (THF), dichloromethane, dimethylformamide [, , ]

- Non-polar solvents: Benzene []

- Supercritical fluids: Supercritical carbon dioxide []

Q4: What is the primary industrial application of this compound?

A4: this compound is a key intermediate in the industrial production of butane-1,4-diol (BDO), a crucial chemical used in the manufacture of polymers, solvents, and other valuable products. [, , ]

Q5: How is this compound utilized in catalytic hydrogenation?

A5: this compound serves as a substrate in selective hydrogenation reactions, primarily to produce cis-2-butene-1,4-diol (B2D) or BDO. The choice of catalyst, support material, solvent, and reaction conditions significantly influences the product selectivity. [, , , ]

Q6: What catalysts are commonly used for the hydrogenation of this compound?

A6: Palladium (Pd) and platinum (Pt) based catalysts are frequently employed. Supported catalysts, where the metal nanoparticles are dispersed on materials like activated carbon, alumina, or calcium carbonate, are common. [, , , , , ]

Q7: How does the choice of support material influence the catalytic activity and selectivity in this compound hydrogenation?

A7: The support material affects the:

- Metal dispersion and particle size: Smaller, well-dispersed nanoparticles generally exhibit higher activity. [, ]

- Electronic interactions between metal and support: This can modify the adsorption properties of the reactants and intermediates, influencing selectivity. [, ]

- Acid-base properties of the catalyst: Basic supports like ZnO have been shown to enhance selectivity toward B2D in Pd-catalyzed reactions. []

Q8: Are there any alternative methods for this compound hydrogenation that do not rely on traditional catalysts?

A8: Yes, this compound can be hydrogenated in supercritical carbon dioxide without the need for additional catalysts. The reactor walls, typically made of stainless steel, promote the reaction in this case. []

Q9: Can you elaborate on the reaction mechanism of this compound hydrogenation?

A9: The reaction proceeds through a series of adsorption, hydrogen addition, and desorption steps. Key aspects include:

- Adsorption of this compound and hydrogen onto the catalyst surface. []

- Sequential hydrogenation of the triple bond: First to a double bond (B2D formation) and then to a single bond (BDO formation). []

- Isomerization reactions: Can lead to the formation of side products, especially under certain conditions. [, ]

Q10: How is computational chemistry used in this compound research?

A10: Computational techniques like Density Functional Theory (DFT) are used to:

- Model the adsorption of this compound on catalyst surfaces: Providing insights into the adsorption energies, geometries, and electronic interactions. []

- Investigate the reaction mechanisms and identify potential intermediates. []

Q11: How does the presence of the two hydroxyl groups in this compound influence its reactivity?

A11: The hydroxyl groups contribute to:

- Increased polarity and water solubility: Compared to simple alkynes. []

- Potential for hydrogen bonding: This can impact the adsorption of the molecule on catalyst surfaces and influence selectivity. [, ]

- Participation in side reactions: Such as cyclization to form furan derivatives, depending on the reaction conditions and the catalyst used. []

Q12: Are there studies on modifying the this compound structure to improve its selectivity in hydrogenation reactions?

A12: While specific studies focusing solely on modifying the this compound structure for enhanced selectivity are limited within the provided abstracts, the field of selective hydrogenation heavily relies on modifying catalyst properties and reaction conditions to achieve desired selectivity.

Q13: How is the stability of this compound in various formulations assessed?

A13: While the provided abstracts don't explicitly detail stability studies of this compound formulations, such evaluations typically involve:

Q14: What analytical techniques are commonly used to monitor the concentration of this compound and its hydrogenation products?

A14:

- Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed for the separation and quantification of this compound, B2D, BDO, and potential byproducts. [, ]

- High-Performance Liquid Chromatography (HPLC): With suitable detectors like UV-Vis or refractive index detectors, is another powerful technique for analyzing these compounds, particularly in complex mixtures. []

- Nuclear Magnetic Resonance (NMR): Useful for monitoring reaction progress and identifying intermediates, especially when using in situ or online NMR techniques. [, ]

- Raman Spectroscopy: Provides complementary information to IR and can be used for online monitoring of reaction processes. []

Q15: Is there information available on the environmental impact of this compound?

A15: While the provided abstracts do not directly address the environmental impact of this compound, evaluating the environmental, health, and safety (EHS) aspects is crucial for any chemical used in industrial processes.

Q16: What other research fields intersect with this compound studies?

A16:

- Materials Science: this compound is used in the synthesis of polymers and other materials, making its properties and reactivity relevant to this field. [, ]

- Electrochemistry: The compound is employed as an additive in electroplating processes, influencing the properties of the deposited metal layers. [, , ]

- Biotechnology: Research on using bio-supported catalysts, such as palladium nanoparticles on bacterial biomass, highlights the intersection with biotechnology and biocatalysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[(Z)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799874.png)